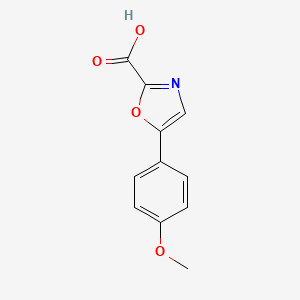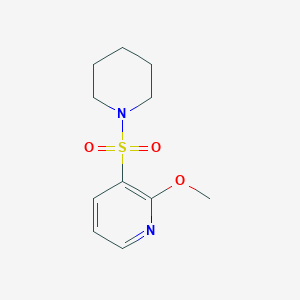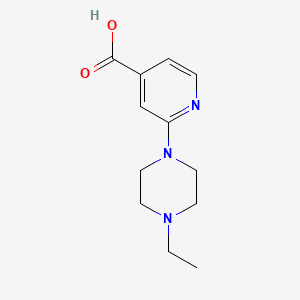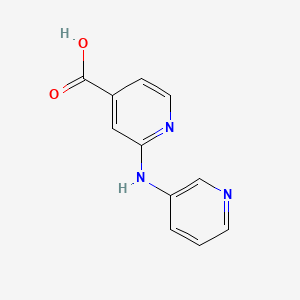![molecular formula C14H12F3NO B3074171 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1019473-34-7](/img/structure/B3074171.png)
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol
Descripción general
Descripción
“2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol” include a density of 1.4±0.1 g/cm3, boiling point of 234.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 95.6±27.3 °C .Aplicaciones Científicas De Investigación
Catalytic Activities
- Oxotransfer Activities : The aminoalcohol phenol variant H2L, similar in structure to the compound , has been used in synthesizing cis-dioxomolybdenum(vi)(L) complexes. These complexes demonstrate catalytic activities in epoxidation and sulfoxidation reactions, using tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).
Synthesis of Novel Compounds
- Diversity Oriented Synthesis : The compound is utilized in the multicomponent synthesis of medicinally important 2-amino-3-phenyl sulfonyl-4H-chromenes. This synthesis involves a one-pot, three-component condensation process and utilizes environmentally benign protocols (Pandit et al., 2016).
Synthesis and Characterization of Schiff Bases
- ON Donor Schiff Bases : Novel ON donor Schiff bases with this compound have been synthesized and characterized, revealing important intra- and inter-molecular interactions. These compounds have also been evaluated for their biological activities and interactions with DNA (Shabbir et al., 2016).
Antibacterial Properties
- Antibacterial Schiff Base Compounds : Schiff base compounds derived from this molecule have been synthesized and shown to possess significant antibacterial activities against bacteria like Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Antimicrobial and Antidiabetic Activities
- Biological Evaluation : 4-Aminophenol derivatives, closely related to this compound, have been synthesized and tested for antimicrobial and antidiabetic activities. The studies indicate the potential of these compounds in medical applications (Rafique et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Amine derivatives of this compound have been evaluated for their efficacy in inhibiting corrosion on mild steel surfaces, with findings supported by electrochemical measurements and surface analysis (Boughoues et al., 2020).
Molecular Docking Studies
- Tetrahydroquinolines Against Various Proteins : Related compounds have been synthesized and studied for their inhibitory effects on inflammatory, cancer, cholesterol esterase, parasitic, and microbial proteins. Molecular docking studies highlight their potential as multifunctional lead compounds in various medical applications (Nair et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been found to act as peroxisome proliferator-activated receptor agonists , which play an important role in the regulation of central inflammation.
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs .
Result of Action
Similar compounds have been found to control brain inflammation processes .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability and potency of drugs .
Propiedades
IUPAC Name |
2-[[4-(trifluoromethyl)anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)19/h1-8,18-19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFLWBDLEODYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)


![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)pyridin-3-amine](/img/structure/B3074165.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine](/img/structure/B3074170.png)
![2-Methoxy-6-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074179.png)
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)